molecular formula C19H14FN3OS B3003331 (Z)-3-((3-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476676-51-4

(Z)-3-((3-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B3003331
CAS No.: 476676-51-4
M. Wt: 351.4
InChI Key: HXTBBTAZJQIXOF-KAMYIIQDSA-N
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Description

(Z)-3-((3-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H14FN3OS and its molecular weight is 351.4. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-3-(3-fluoroanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-24-17-7-2-4-13(8-17)18-12-25-19(23-18)14(10-21)11-22-16-6-3-5-15(20)9-16/h2-9,11-12,22H,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTBBTAZJQIXOF-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((3-fluorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of thiazole derivatives with appropriate amines and acrylonitrile. The structural features, including the thiazole moiety and the fluorophenyl group, are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting cell proliferation:

CompoundCell LineIC50 (µg/mL)Reference
This compoundA5490.61 ± 0.19
Thiazole derivativeHT-291.61 ± 1.92
Thiazole derivativeJurkat< 1.00

The compound's mechanism of action may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.

Antimicrobial Activity

Thiazole-containing compounds have been reported to possess antimicrobial properties. For example, studies on similar thiazole derivatives indicate effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could exhibit similar activities.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study demonstrated that a series of thiazole derivatives exhibited varying degrees of cytotoxicity against cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer). The IC50 values ranged significantly, indicating that structural modifications can enhance or diminish activity.
  • Mechanistic Studies : In vitro studies revealed that compounds with thiazole rings often disrupt mitochondrial function and increase reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This mechanism is critical for inducing apoptosis.

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